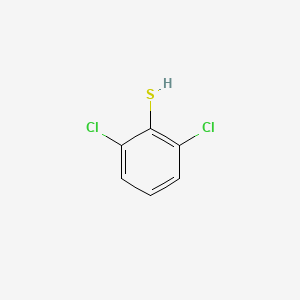

2,6-Dichlorothiophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichlorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2S/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBISHCXLCGVPGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179680 | |

| Record name | Benzenethiol, 2,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24966-39-0 | |

| Record name | 2,6-Dichlorobenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24966-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenethiol, 2,6-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024966390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenethiol, 2,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichlorothiophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 24966-39-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the 2,6-Dichlorothiophenol Scaffold

An In-Depth Technical Guide to 2,6-Dichlorothiophenol for Advanced Synthesis

This compound (CAS No. 24966-39-0) is a highly reactive organosulfur compound that has emerged as a critical building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development.[1][2] Its unique structural and electronic properties, conferred by the sterically encumbering and electron-withdrawing chlorine atoms flanking the thiol group, provide a powerful tool for medicinal chemists and process scientists. The ortho-dichloro substitution pattern locks the conformation of the phenyl ring, which can be crucial for precise molecular recognition at biological targets, and modulates the acidity and nucleophilicity of the thiol group, influencing its reactivity in predictable ways.[3]

This guide provides an in-depth exploration of this compound, moving beyond a simple recitation of properties to a detailed analysis of its synthesis, reactivity, and application. We will delve into the mechanistic underpinnings of its formation and subsequent reactions, offering field-proven insights and detailed protocols to empower researchers in leveraging this versatile reagent for the synthesis of complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral characteristics of this compound is fundamental for its effective use in the laboratory. This data is essential for reaction monitoring, quality control, and structural confirmation of derived products.

Physical Properties

This compound is typically an off-white to yellow solid with a characteristic strong, unpleasant odor (stench).[4][5] Its key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 24966-39-0 | [4] |

| Molecular Formula | C₆H₄Cl₂S | [4] |

| Molecular Weight | 179.07 g/mol | [4] |

| Appearance | Off-white to yellow crystals or chunks | [5] |

| Melting Point | 45-50 °C | [5] |

| Boiling Point | 119-120 °C @ 10 mmHg | [6] |

| Density | 1.421 g/cm³ (estimate) | [6] |

| Flash Point | 112 °C | [6] |

| pKa | 5.17 ± 0.50 (Predicted) | [6] |

Spectroscopic Characterization

The spectroscopic data for this compound provides a definitive fingerprint for its identification. The predicted and observed spectral features are detailed below.

¹H NMR Spectroscopy: The proton NMR spectrum is relatively simple due to the molecule's symmetry. We expect to see two signals corresponding to the aromatic protons.

-

Predicted ¹H NMR (CDCl₃):

-

~7.30-7.40 ppm (d, 2H): Protons ortho to the thiol group (and meta to the chlorine atoms).

-

~7.00-7.10 ppm (t, 1H): Proton para to the thiol group (and ortho to the chlorine atoms).

-

~3.5-4.5 ppm (s, 1H): Thiol proton (this signal is often broad and its chemical shift is highly dependent on concentration and solvent).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show four distinct signals for the aromatic carbons due to symmetry.

-

Predicted ¹³C NMR (CDCl₃):

-

~135-140 ppm: Quaternary carbons bearing the chlorine atoms (C2, C6).

-

~130-135 ppm: Quaternary carbon bearing the thiol group (C1).

-

~128-130 ppm: Carbons ortho to the thiol group (C3, C5).

-

~125-128 ppm: Carbon para to the thiol group (C4).

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the functional groups present.

-

Key IR Absorption Bands:

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a characteristic molecular ion peak and distinct fragmentation patterns.

-

Expected Fragmentation:

-

Molecular Ion (M⁺): m/z 178/180/182 in an approximate 9:6:1 ratio, characteristic of a molecule containing two chlorine atoms.

-

Key Fragments: Loss of a hydrogen radical (M-1), loss of a chlorine radical (M-35), and loss of the thiol group (M-33).

-

Synthesis of this compound: A Strategic Approach

While several methods exist for the synthesis of thiophenols, the most strategically sound and versatile approach for preparing this compound from a readily available precursor is via the Newman-Kwart Rearrangement .[9] This thermal or palladium-catalyzed reaction sequence converts a phenol into the corresponding thiophenol.[4][10]

The Newman-Kwart Rearrangement: Mechanistic Insight

The Newman-Kwart Rearrangement involves the intramolecular migration of an aryl group from an oxygen atom to a sulfur atom in an O-aryl thiocarbamate.[9] The overall transformation is a two-step process starting from the corresponding phenol:

-

Formation of the O-Aryl Thiocarbamate: 2,6-Dichlorophenol is deprotonated with a suitable base and reacted with a dialkylthiocarbamoyl chloride (e.g., dimethylthiocarbamoyl chloride) to form the O-(2,6-dichlorophenyl) dialkylthiocarbamate.

-

Thermal or Catalytic Rearrangement: The O-aryl thiocarbamate is heated to high temperatures (typically 200-300 °C) or treated with a palladium catalyst at milder temperatures to induce a[1][3]-rearrangement, yielding the thermodynamically more stable S-aryl thiocarbamate.[4][10] The driving force for this rearrangement is the formation of the stronger C=O bond at the expense of the weaker C=S bond.[4]

-

Hydrolysis: The resulting S-aryl thiocarbamate is hydrolyzed under basic conditions to afford the target this compound.

Sources

- 1. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Newman-Kwart Rearrangement [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Infra-red spectra of thiophenol and thioglycollic acid - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 8. reddit.com [reddit.com]

- 9. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 10. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]

An In-depth Technical Guide to 2,6-Dichlorothiophenol: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

2,6-Dichlorothiophenol is a halogenated aromatic thiol that serves as a crucial intermediate in the synthesis of fine chemicals, agrochemicals, and notably, pharmaceuticals.[1][2] Its distinct reactivity, imparted by the sterically hindered and electron-deficient aromatic ring in conjunction with the nucleophilic thiol group, makes it a versatile building block in medicinal chemistry. This guide provides an in-depth exploration of the core physicochemical properties, validated synthetic protocols, characteristic reactivity, and practical applications of this compound for researchers, scientists, and professionals in drug development.

Core Molecular and Physicochemical Properties

This compound, also known as 2,6-Dichlorobenzenethiol, is an organic compound with the chemical formula C₆H₄Cl₂S.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄Cl₂S | [3] |

| Molecular Weight | 179.07 g/mol | [3] |

| CAS Number | 24966-39-0 | [3] |

| Appearance | Off-white to pale yellow solid (crystals or lumps) | [1] |

| Melting Point | 48-50 °C | [4] |

| Boiling Point | 119-120 °C (at 10 mmHg) | |

| Purity | Typically ≥98% | |

| Solubility | Soluble in organic solvents; limited solubility in water. | [2] |

| Odor | Pungent, characteristic aromatic odor | [1] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be approached through several strategic routes, most commonly involving the introduction of a thiol group onto a pre-existing 2,6-dichloro-substituted benzene ring. A robust and frequently employed strategy is the conversion of 2,6-dichloroaniline to the corresponding thiophenol via a diazonium salt intermediate. This method is advantageous as 2,6-dichloroaniline is a readily available commercial starting material.[5]

The causality behind this synthetic choice rests on the reliability of diazotization chemistry for converting an amino group into a versatile diazonium group, which can then be displaced by a sulfur nucleophile.

Caption: Synthetic pathway from 2,6-dichloroaniline to this compound.

Experimental Protocol: Synthesis via Diazotization

This protocol is a self-validating system, with clear checkpoints for reaction completion and product purification.

Step 1: Diazotization of 2,6-Dichloroaniline

-

Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2,6-dichloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath. The formation of the amine hydrochloride salt as a fine slurry is expected.

-

Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise to the stirred aniline suspension, ensuring the temperature is maintained below 5 °C.

-

Causality: The dropwise addition and strict temperature control are critical to prevent the decomposition of the unstable diazonium salt and to minimize side reactions, such as the formation of phenolic byproducts.

-

-

Monitoring: The completion of the diazotization can be verified by testing a drop of the reaction mixture with starch-iodide paper. A persistent blue-black color indicates the presence of excess nitrous acid, signaling the end of the reaction.

Step 2: Nucleophilic Substitution with Xanthate

-

Nucleophile Preparation: In a separate beaker, dissolve potassium ethyl xanthate (1.1 eq) in water and cool to 5-10 °C.

-

Addition: Slowly add the cold diazonium salt solution from Step 1 to the potassium ethyl xanthate solution with vigorous stirring. Maintain the temperature below 10 °C. A dark, oily precipitate of the intermediate xanthate ester should form.

-

Causality: Potassium ethyl xanthate is an effective sulfur nucleophile for this conversion. The reaction proceeds via a Sandmeyer-like mechanism.

-

Step 3: Hydrolysis and Isolation

-

Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases. Add a solution of sodium hydroxide and reflux the mixture to hydrolyze the xanthate ester to the corresponding sodium thiophenolate.

-

Work-up: Cool the reaction mixture and filter to remove any solid impurities. Transfer the filtrate to a separatory funnel and wash with a nonpolar organic solvent (e.g., hexane) to remove non-polar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (pH ~1). This compound will precipitate as an off-white solid.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or hexane.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the nucleophilic character of the thiol group. However, the two chlorine atoms in the ortho positions exert significant steric hindrance and have a strong electron-withdrawing inductive effect. This electronic effect increases the acidity of the thiol proton, facilitating the formation of the thiophenolate anion, which is a potent nucleophile.[6]

Reactions involving the Thiol Group

The thiolate anion of this compound readily participates in nucleophilic substitution and addition reactions.

-

S-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base (e.g., K₂CO₃, NaOH) yields the corresponding thioethers. This is a standard Sₙ2 reaction.

-

Michael Addition: The thiolate can act as a soft nucleophile, adding to α,β-unsaturated carbonyl compounds in a conjugate fashion.[6]

-

Synthesis of Benzothiophenes: this compound can be a precursor for substituted benzothiophenes, which are important scaffolds in medicinal chemistry.[7] This often involves reaction with an appropriate two-carbon synthon followed by intramolecular cyclization. For instance, reaction with an α-haloketone followed by acid-catalyzed cyclization can yield a benzothiophene core.[8]

Caption: Representative reactions of this compound.

Application in Pharmaceutical Synthesis: A Case Study

This compound and its close analogs are valuable intermediates in the synthesis of biologically active molecules.[1] The steric and electronic properties of the 2,6-dichlorophenyl moiety can be crucial for modulating the pharmacological profile of a drug candidate, for instance, by influencing its conformation or metabolic stability.

A notable example, although using the corresponding phenol, illustrates the utility of the 2,6-dichlorophenyl scaffold. In the enantioselective synthesis of a lofexidine analog, 2,6-dichlorophenol is coupled with an alcohol using a Mitsunobu reaction.[9] This highlights how the 2,6-dichlorophenyl group is incorporated into complex, pharmaceutically relevant structures. A similar reaction could be envisaged for this compound to form a thioether linkage.

Reaction Scheme: Mitsunobu-type Coupling The Mitsunobu reaction allows for the coupling of a nucleophile (like a thiophenol) with a primary or secondary alcohol under mild, neutral conditions, using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diisopropyl azodicarboxylate (DIAD).

-

Activation: DIAD activates PPh₃, forming a phosphonium salt.

-

Alcohol Activation: The alcohol attacks the activated phosphorus, forming an alkoxyphosphonium salt and displacing the hydrazine byproduct. This step effectively converts the hydroxyl group into a good leaving group.

-

Nucleophilic Attack: The 2,6-dichlorothiophenolate anion, formed in situ, acts as the nucleophile, attacking the carbon bearing the activated oxygen in an Sₙ2 fashion, leading to inversion of stereochemistry if the carbon is chiral.

This reaction is highly reliable and essential in modern organic synthesis for its ability to form C-S bonds under mild conditions, a critical step in many drug development campaigns.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.[1]

-

Hazards: It is harmful if inhaled, ingested, or absorbed through the skin. It is also an irritant to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors or dust.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and acids. The container should be tightly sealed.[1]

Conclusion

This compound is a pivotal chemical intermediate with a well-defined profile of reactivity and utility. Its synthesis is achievable through robust, scalable chemical transformations, and its unique structural features make it a valuable component in the design and synthesis of complex molecules, particularly in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

-

2 6-Dichloro Thiophenol - High Quality Product at Affordable Prices. (n.d.). IndiaMART. Retrieved January 5, 2026, from [Link]

-

Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

- EP0832889B1 - Process for the synthesis of benzothiophenes. (1998). Google Patents.

- Fujiwara, Y., et al. (2002). Synthesis of polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds via samarium diiodide promoted three-component coupling reactions of thiophene-2-carboxylate. The Journal of Organic Chemistry, 67(15), 5208-5215.

-

A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (n.d.). Retrieved January 5, 2026, from [Link]

-

2,6-dichloronitrobenzene. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]

-

Chemical & Pharma Intermediates by Application. (n.d.). Mallak Specialties Pvt Ltd. Retrieved January 5, 2026, from [Link]

-

Pharma API Intermediates. (n.d.). Pharma Noble Chem Ltd. Retrieved January 5, 2026, from [Link]

-

Crooks, P. A., et al. (2009). Enantioselective Synthesis of (+) and (–)-2-[1-(2,6-Dichlorophenoxy)-Ethyl]-1,3-Diazacyclopent-2-Ene. UKnowledge. Retrieved January 5, 2026, from [Link]

- CN1740142A - Prepn process of 2,6-dichloroaniline. (2006). Google Patents.

-

Method for preparing 2,3-/2,6-dichloroaniline. (2015). Eureka | Patsnap. Retrieved January 5, 2026, from [Link]

-

Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

-

REACTIONS WITH ELECTROPHILES. (n.d.). Retrieved January 5, 2026, from [Link]

-

2,6-Dichlorophenol - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 5, 2026, from [Link]

-

Reactions of Electrophiles With Nucleophilic Thiolate Sites: Relevance to Pathophysiological Mechanisms and Remediation. (2015). PubMed. Retrieved January 5, 2026, from [Link]

-

Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation | Request PDF. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Pharmaceutical Intermediates. (n.d.). Sarex. Retrieved January 5, 2026, from [Link]

-

REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

Sources

- 1. 2 6-Dichloro Thiophenol Manufacturer in Ankleshwar, 2 6-Dichloro Thiophenol Supplier [maksons.co.in]

- 2. CAS 24966-39-0: this compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

- 8. Benzothiophene synthesis [organic-chemistry.org]

- 9. uknowledge.uky.edu [uknowledge.uky.edu]

An In-Depth Technical Guide to the Solubility of 2,6-Dichlorothiophenol in Organic Solvents

Executive Summary

2,6-Dichlorothiophenol is a pivotal organosulfur compound utilized as a building block in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Its utility in these fields is fundamentally governed by its behavior in solution, making a comprehensive understanding of its solubility profile essential for process optimization, purification, and formulation. This technical guide provides an in-depth analysis of the solubility of this compound, moving beyond empirical data to explore the underlying physicochemical principles. We will examine the molecular characteristics influencing its solubility, provide robust, field-proven protocols for both qualitative and quantitative solubility determination, and offer practical insights for researchers, scientists, and drug development professionals.

Core Principles: Understanding the Molecule

A predictive understanding of solubility begins with a thorough analysis of the solute's molecular structure and properties.

Chemical Identity and Structure

This compound (CAS: 24966-39-0) is an aromatic thiol characterized by a benzene ring substituted with a thiol (-SH) group and two chlorine atoms at the ortho positions.[1] This specific arrangement of functional groups dictates its chemical personality.

Caption: Molecular Structure of this compound.

Key Physicochemical Properties

The compound's bulk properties provide the first clues to its solubility behavior. It typically appears as white to yellow crystals with a characteristic pungent odor.[2][3]

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂S | [1][4] |

| Molecular Weight | 179.07 g/mol | [2][4] |

| Appearance | White to yellow solid/crystals | [2][3][5] |

| Melting Point | 45 - 50 °C | [2][3][6] |

| Boiling Point | 119 - 120 °C @ 10 mmHg | [2][3] |

| Predicted pKa | 5.17 ± 0.50 | [2] |

The most telling property here is the pKa . Thiophenols are generally more acidic than their phenol counterparts.[7] The presence of two electron-withdrawing chlorine atoms further increases the acidity of the thiol proton in this compound, making it significantly more acidic than phenol (pKa ≈ 10) and even thiophenol itself (pKa ≈ 6.6).[2][7] This acidity is a critical determinant of its solubility in basic media.

Theoretical Framework for Solubility

The adage "like dissolves like" serves as a foundational principle, guiding our predictions by comparing the intermolecular forces of the solute and solvent.[8]

Analysis of Intermolecular Forces

The solubility of this compound is a result of a competitive interplay between several intermolecular forces:

-

Van der Waals Forces: The non-polar benzene ring contributes significantly to the molecule's interaction with non-polar solvents (e.g., hexane, toluene) through London dispersion forces.

-

Dipole-Dipole Interactions: The two C-Cl bonds create a significant dipole moment, allowing for strong interactions with polar aprotic solvents like acetone, ethyl acetate, and tetrahydrofuran (THF).

-

Hydrogen Bonding: The thiol (-SH) group can act as a weak hydrogen bond donor. While the S-H bond is less polar than an O-H bond, this capability still enhances solubility in polar protic solvents like ethanol and methanol.[9]

-

Acid-Base Reactions: Due to its notable acidity (pKa ≈ 5.17), this compound will readily deprotonate in the presence of a base to form the 2,6-dichlorothiophenolate anion. This ionic species is highly polar and will be significantly more soluble in polar solvents, particularly water, than the neutral molecule.

Caption: Dominant intermolecular forces governing solubility.

Predicted Solubility Profile

Based on these principles, we can predict a general solubility profile:

-

High Solubility: Expected in polar aprotic solvents (THF, acetone, DMSO, ethyl acetate) and chlorinated solvents (dichloromethane, chloroform) due to strong dipole-dipole interactions.

-

Good Solubility: Expected in polar protic solvents (methanol, ethanol) and aromatic hydrocarbons (toluene, xylenes).

-

Low to Moderate Solubility: Expected in non-polar aliphatic hydrocarbons (hexane, cyclohexane), where only weaker van der Waals forces are at play.

-

Poor Solubility: Expected in neutral water due to the molecule's largely non-polar character.[1]

-

Excellent Solubility (Reactive): Expected in aqueous basic solutions (e.g., 5% NaOH, 5% NaHCO₃) where it dissolves by forming a highly soluble thiophenolate salt.[10][11]

Experimental Protocols for Solubility Determination

Theoretical predictions must be validated by empirical data. The following protocols are designed to be robust and self-validating, providing reliable data for research and development.

Protocol 1: Systematic Qualitative Solubility Assessment

This protocol provides a rapid and systematic method to classify the compound and understand its acid-base properties, which is invaluable for designing extraction and purification schemes.[10][11]

Objective: To determine the solubility of this compound in a range of standard solvents, thereby classifying its functional group characteristics.

Materials:

-

This compound

-

Test tubes and rack

-

Vortex mixer

-

Solvents: Deionized Water, Diethyl Ether, 5% w/v NaOH(aq), 5% w/v NaHCO₃(aq), 5% v/v HCl(aq)

Procedure:

-

Preparation: Add approximately 25 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add 0.75 mL of the first test solvent (e.g., water) in three 0.25 mL portions.

-

Mixing: After each addition, cap and vortex the test tube vigorously for 30 seconds.

-

Observation: Visually inspect the solution for the complete disappearance of the solid. Record as "Soluble" or "Insoluble".

-

Systematic Testing: Follow the logic outlined in the workflow diagram below. The key test for this compound is its solubility in aqueous bases.

-

Causality: Testing in NaHCO₃ is crucial. Because its pKa is ~5.17, it is a strong enough acid to be deprotonated by sodium bicarbonate (the pKa of carbonic acid is ~6.35). This confirms the presence of a strongly acidic functional group.

-

Caption: Workflow for systematic qualitative solubility testing.

Protocol 2: Quantitative Solubility by the Equilibrium Shake-Flask Method

This is the gold-standard method for generating precise, thermodynamically relevant solubility data.[12]

Objective: To quantify the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (analytical grade)

-

Solvent of interest (HPLC grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Calibrated volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for analysis

Procedure:

-

Prepare Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. "Excess" is critical to ensure equilibrium with the solid phase is maintained.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a minimum of 24-48 hours.

-

Causality & Trustworthiness: This extended equilibration time is a self-validating step. To confirm equilibrium has been reached, samples can be taken at 24h, 36h, and 48h. The solubility value should be constant across these time points.

-

-

Phase Separation: Allow the vial to stand quiescently at the set temperature for at least 2 hours to allow undissolved solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean vial.

-

Causality: Filtration is mandatory to remove any microscopic solid particles that would otherwise lead to an overestimation of solubility.

-

-

Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical instrument. A 100-fold or 1000-fold dilution is common.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration of this compound.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Practical Applications and Data Synthesis

While precise quantitative data requires experimental execution, the principles discussed allow for the creation of a highly useful reference table for laboratory work.

Reference Table of Expected Solubility

| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Application Notes |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Low | Driven by weak forces. Useful as an anti-solvent for crystallization. |

| Non-Polar Aromatic | Toluene, Benzene | Moderate to Good | π-stacking and van der Waals interactions with the aromatic ring. |

| Polar Aprotic | Acetone, THF, Ethyl Acetate, CH₂Cl₂ | High | Strong dipole-dipole interactions. Excellent solvents for reactions and work-up. |

| Polar Protic | Methanol, Ethanol | Good | H-bonding and dipole interactions. Good for general-purpose dissolution. |

| Aqueous (Neutral) | Water | Very Low | Molecule is predominantly non-polar.[1] |

| Aqueous (Basic) | 5% NaOH, 5% NaHCO₃ | Very High (Reactive) | Forms a highly polar and soluble thiophenolate salt. Ideal for extractions. |

Insights for Drug Development Professionals

-

Synthesis & Work-up: The high solubility in common polar aprotic solvents (EtOAc, THF) makes them ideal reaction media. The dramatic shift in solubility upon treatment with aqueous base is the cornerstone of its purification. An organic solution can be washed with aqueous NaHCO₃ or NaOH to remove acidic impurities or, conversely, to extract the this compound product into the aqueous phase, leaving neutral/basic impurities behind.

-

Crystallization: A common strategy for purification would be to dissolve the compound in a "good" solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a "poor" or "anti-solvent" (e.g., hexane) until crystallization occurs.

-

Formulation: For potential therapeutic applications, its poor aqueous solubility would necessitate enabling formulation strategies, such as co-solvents, salt formation (if a basic API is present), or amorphous solid dispersions.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate care.

-

Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[4] It causes skin irritation and serious eye irritation and may cause respiratory irritation.[4] The compound is also noted for its powerful and unpleasant stench.[3]

-

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, chemical safety goggles, and a lab coat.[3]

-

Storage: Store in a cool, dry, well-ventilated area below +30°C, away from incompatible materials such as strong bases, acids, and reducing agents.[2][3]

Conclusion

The solubility of this compound is not a simple, single-value property but rather a complex behavior governed by a balance of intermolecular forces and a pronounced acidic character. Its profile—high solubility in polar organic solvents and reactive dissolution in aqueous bases—provides chemists with a versatile toolkit for its use in synthesis, purification, and isolation. By understanding the "why" behind its solubility, researchers can make informed, predictive decisions, accelerating discovery and development processes.

References

- Merck. This compound MSDS - 814058.

- ChemBK. This compound.

- CymitQuimica. CAS 24966-39-0: this compound.

- Fisher Scientific.

- PubChem - NIH. Benzenethiol, 2,6-dichloro- | C6H4Cl2S | CID 90671.

- Alfa Chemistry. CAS 24966-39-0 this compound.

- Chemistry For Everyone - YouTube. How To Determine Solubility Of Organic Compounds?.

- University of Wisconsin-Madison. Experiment: Solubility of Organic & Inorganic Compounds.

- University of Colorado Boulder.

- Tokyo Chemical Industry (India) Pvt. Ltd. 2,6-Dichlorobenzenethiol 24966-39-0.

- Santa Cruz Biotechnology. This compound | CAS 24966-39-0.

- Khan Academy. Solubility of organic compounds (video).

- University of California, Irvine. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ChemicalBook. This compound | 24966-39-0.

- TradeIndia.

- Chemistry LibreTexts. Solubility and Factors Affecting Solubility.

- Wikipedia. Thiophenol.

- Master Organic Chemistry. Thiols And Thioethers.

Sources

- 1. CAS 24966-39-0: this compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. fishersci.com [fishersci.com]

- 4. Benzenethiol, 2,6-dichloro- | C6H4Cl2S | CID 90671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | 24966-39-0 [chemicalbook.com]

- 7. Thiophenol - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

- 12. youtube.com [youtube.com]

2,6-Dichlorothiophenol melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Characterization of 2,6-Dichlorothiophenol: Melting and Boiling Point Analysis

Executive Summary

This compound is a pivotal organosulfur compound serving as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and various specialty chemicals.[1][2] Its molecular structure, featuring a benzene ring substituted with a thiol group and two chlorine atoms at the ortho positions, imparts specific reactivity and physical characteristics. Accurate knowledge of its fundamental physicochemical properties, particularly its melting and boiling points, is paramount for process optimization, purity assessment, and safe handling in research and manufacturing environments. This guide provides a comprehensive analysis of these properties, grounded in established data and field-proven experimental methodologies, designed for researchers, chemists, and drug development professionals. We will delve into the theoretical underpinnings of its phase transitions, present detailed protocols for accurate measurement, and outline essential safety considerations.

Core Physicochemical Properties of this compound

A precise understanding of a compound's physical constants is the foundation of its application in chemical synthesis. These values dictate the conditions required for reactions, purification, and storage.

Chemical Identity

-

Chemical Name: this compound

-

Synonyms: 2,6-Dichlorobenzenethiol, 2,6-Dichlorophenyl mercaptan[2][3][4][5]

Summary of Physical Data

The properties of this compound are well-documented across various chemical suppliers and safety data sheets. The following table summarizes the key quantitative data.

| Property | Value | Notes |

| Appearance | Off-white to yellow solid, powder, or chunks.[1][3][4][7][8] | Color can vary based on purity. |

| Odor | Stench.[6][8] | Typical for thiol compounds. |

| Melting Point | 45–50 °C (113–122 °F).[1][3][6][8][9] | A narrow range indicates high purity. |

| Boiling Point | 119–120 °C (246–248 °F) at 10 mmHg.[3][6][8] | Highly dependent on pressure. |

| Density | ~1.4 g/cm³.[3][6] | Data varies slightly between sources. |

| Flash Point | 112 °C (233.6 °F).[3][8] | Closed cup method. |

Analysis of Phase Transition Data

Melting Point: The reported melting point for this compound typically falls within a range of 45-50 °C.[3][8] In practice, a highly pure, crystalline sample will exhibit a sharp melting range, often spanning only 0.5-1.0 °C. The presence of impurities disrupts the crystal lattice, requiring less energy to transition to a liquid state. This results in both a depression of the melting point and a broadening of the melting range.[10] Therefore, a melting point determination is not just an identification tool but a primary indicator of sample purity.

Boiling Point: The boiling point is critically dependent on the external pressure. The most frequently cited value of 119-120 °C is measured under reduced pressure (10 mmHg).[3][6][8] This is a common practice for high molecular weight or sensitive organic compounds to prevent decomposition at higher temperatures. The boiling point at atmospheric pressure is significantly higher, reported as 245 °C.[1] This distinction is crucial for designing distillation-based purification protocols. Failure to control and report the pressure at which a boiling point is measured renders the data unreliable for reproducibility.

Theoretical Framework for Phase Transitions

The melting and boiling points are direct consequences of the intermolecular forces dictated by the compound's molecular structure.

-

Intermolecular Forces and Melting: The melting of this compound involves supplying sufficient thermal energy to overcome the intermolecular forces holding the molecules in a fixed crystal lattice. These forces include London dispersion forces, which increase with molecular size, and dipole-dipole interactions arising from the polar C-Cl and C-S bonds. The specific arrangement of molecules in the crystal lattice determines the energy required for this phase transition.

-

Vapor Pressure and Boiling: A liquid boils when its vapor pressure equals the surrounding atmospheric pressure.[11] Molecules are constantly escaping from the liquid's surface into the vapor phase, creating a pressure. As temperature increases, the kinetic energy of the molecules rises, leading to a higher vapor pressure. The strong intermolecular forces in this compound mean that significant energy is required to achieve a vapor pressure equal to standard atmospheric pressure, hence its high atmospheric boiling point. By reducing the external pressure (i.e., applying a vacuum), the boiling point is lowered because the vapor pressure needs to overcome a much lower external pressure.[12]

Experimental Determination Protocols

The following protocols describe standard, reliable methods for determining the melting and boiling points of this compound in a laboratory setting. These methods are designed to be self-validating, providing insights into both identity and purity.

Protocol for Melting Point Determination (Capillary Method)

This method is the standard for accurately determining the melting point of a crystalline solid. The principle relies on slow, controlled heating of a small sample and precise observation of the phase transition.

Methodology:

-

Sample Preparation: Place a small amount of dry this compound on a clean, dry watch glass. Thoroughly crush the solid into a fine powder using a spatula.

-

Capillary Tube Packing: Press the open end of a capillary tube into the powder. Invert the tube and tap its sealed end gently on a hard surface to compact the powder into the bottom. Repeat until a 2-3 mm column of packed solid is obtained.[10]

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).

-

Approximate Determination: Heat the block rapidly to get a preliminary, approximate melting point. This saves time and establishes the temperature range for the precise measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Prepare a new capillary tube with a fresh sample.

-

Measurement: Heat the block again, but at a slow rate of 1-2 °C per minute once the temperature is within 10 °C of the expected melting point.

-

Data Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample becomes a clear liquid.

-

-

Reporting: The melting point is reported as the range T₁ – T₂. For pure this compound, this range should be narrow.

Protocol for Boiling Point Determination (Micro-scale Thiele Tube Method)

This micro-scale method is ideal for determining the boiling point with a small amount of liquid, which is common in research settings.[12] It relies on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the external pressure.

Methodology:

-

Sample Preparation: Add approximately 0.5 mL of this compound (melted if solid) to a small test tube or fusion tube.

-

Capillary Inversion: Place a standard melting point capillary tube into the liquid with its open end down.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the thermometer bulb. Ensure the rubber band is well above the level of the heating oil to prevent it from dissolving or snapping.[12]

-

Heating: Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level. Begin gently heating the side arm of the Thiele tube with a microburner.[12]

-

Observation: As the temperature rises, air trapped in the capillary will bubble out. As the liquid's boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary tip.

-

Measurement: Once a vigorous bubble stream is observed, remove the heat source. The apparatus will begin to cool.

-

Data Recording: The bubble stream will slow and eventually stop. The exact moment the bubbling ceases and the cooling liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. The temperature at this precise moment is the boiling point.

-

Reporting: Record the boiling point and the ambient atmospheric pressure.

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound requires careful handling to ensure personnel safety.

-

Hazard Identification: The compound is harmful if inhaled, ingested, or absorbed through the skin.[1][6] It is also classified as an irritant to the eyes, respiratory system, and skin.[6] It has a strong, unpleasant odor (stench).[8]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[8][13]

-

Handling: Avoid creating dust. Use appropriate tools for transferring the solid. Keep the container tightly closed when not in use.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, strong acids, and strong reducing agents.[8] The recommended storage temperature is below 30°C.[6][9]

Conclusion

The melting point (45–50 °C) and pressure-dependent boiling point (119–120 °C at 10 mmHg) are fundamental physical constants of this compound. These properties are not merely identification markers but also crucial indicators of purity and essential parameters for designing synthetic and purification processes. Adherence to precise, well-established experimental protocols, such as the capillary and Thiele tube methods described herein, is critical for obtaining accurate and reproducible data. Coupled with rigorous safety practices, a thorough understanding of these characteristics enables researchers and chemists to effectively and safely utilize this important chemical intermediate in the development of new pharmaceuticals and advanced materials.

References

-

2 6-Dichloro Thiophenol. (n.d.). IndiaMART. Retrieved January 5, 2026, from [Link]

-

This compound. (2024, April 9). ChemBK. Retrieved January 5, 2026, from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved January 5, 2026, from [Link]

-

DETERMINATION OF BOILING POINTS. (n.d.). Science IST. Retrieved January 5, 2026, from [Link]

-

EXPERIMENT (1) DETERMINATION OF MELTING POINTS. (2021, September 19). University of Technology, Iraq. Retrieved January 5, 2026, from [Link]

-

Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved January 5, 2026, from [Link]

-

BOILING POINT DETERMINATION. (n.d.). University of Calgary. Retrieved January 5, 2026, from [Link]

-

Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis. Retrieved January 5, 2026, from [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). M. M. Modi College. Retrieved January 5, 2026, from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved January 5, 2026, from [Link]

-

EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. (2021, September 19). University of Technology, Iraq. Retrieved January 5, 2026, from [Link]

-

Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

Sources

- 1. 2 6-Dichloro Thiophenol Manufacturer in Ankleshwar, 2 6-Dichloro Thiophenol Supplier [maksons.co.in]

- 2. CAS 24966-39-0: this compound | CymitQuimica [cymitquimica.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 2,6-Dichlorobenzenethiol | 24966-39-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. chembk.com [chembk.com]

- 7. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound | 24966-39-0 [chemicalbook.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. 2-CHLOROTHIOPHENOL - Safety Data Sheet [chemicalbook.com]

Spectroscopic Signature of 2,6-Dichlorothiophenol: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 2,6-Dichlorothiophenol, a vital intermediate in the synthesis of pharmaceuticals and agrochemicals. For professionals in drug development and scientific research, a thorough understanding of the nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics of this compound is paramount for quality control, reaction monitoring, and structural elucidation. This document synthesizes experimental data with foundational spectroscopic principles to offer a field-proven perspective on the analysis of this compound.

Introduction to the Spectroscopic Analysis of this compound

This compound (C₆H₄Cl₂S) is an aromatic thiol whose structure is characterized by a benzene ring substituted with a thiol group (-SH) and two chlorine atoms at the ortho positions.[1][2][3] This substitution pattern creates a unique electronic environment that is reflected in its NMR and IR spectra. The symmetry of the molecule, the electron-withdrawing nature of the chlorine atoms, and the presence of the acidic thiol proton all contribute to a distinct spectroscopic fingerprint. Understanding these features is crucial for confirming the identity and purity of the compound in a laboratory or industrial setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is anticipated to exhibit three distinct signals corresponding to the thiol proton and the two types of aromatic protons. Due to the symmetrical substitution, the protons at the 3 and 5 positions are chemically equivalent, as are the protons at the 4 position.

Expected ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.5 | d | 2H | H-3, H-5 |

| ~ 7.1 - 7.3 | t | 1H | H-4 |

| ~ 3.5 - 4.5 | s | 1H | S-H |

Interpretation and Causality:

-

Aromatic Protons (H-3, H-5, and H-4): The electron-withdrawing effect of the two chlorine atoms deshields the aromatic protons, causing them to resonate in the downfield region of the spectrum. The protons at positions 3 and 5 (H-3, H-5) are expected to appear as a doublet due to coupling with the proton at position 4 (H-4). Conversely, the H-4 proton should appear as a triplet, being coupled to the two equivalent protons at H-3 and H-5.

-

Thiol Proton (S-H): The chemical shift of the thiol proton can be highly variable and is influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet. In the absence of moisture, coupling to adjacent protons may be observed.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the spectrum.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four signals, corresponding to the four chemically non-equivalent carbon atoms in the molecule.

Expected ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 135 - 140 | C-2, C-6 (ipso-carbons to Cl) |

| ~ 130 - 135 | C-1 (ipso-carbon to SH) |

| ~ 128 - 130 | C-4 |

| ~ 125 - 128 | C-3, C-5 |

Interpretation and Causality:

-

Ipso-Carbons (C-1, C-2, C-6): The carbons directly attached to the electronegative chlorine atoms (C-2, C-6) are expected to be the most deshielded and therefore appear at the lowest field. The carbon bearing the thiol group (C-1) will also be in the downfield region.

-

Aromatic Carbons (C-3, C-4, C-5): The chemical shifts of the other aromatic carbons are influenced by the combined electronic effects of the chloro and thiol substituents. Due to symmetry, C-3 and C-5 are equivalent.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.5-0.7 mL of CDCl₃.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the S-H, C-H, C=C, and C-Cl bonds.

Expected IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 2550 - 2600 | Weak | S-H stretch |

| ~ 3050 - 3100 | Medium | Aromatic C-H stretch |

| ~ 1550 - 1600 | Medium-Strong | Aromatic C=C stretch |

| ~ 700 - 800 | Strong | C-Cl stretch |

Interpretation and Causality:

-

S-H Stretch: The S-H stretching vibration is typically weak and appears in a distinct region of the spectrum, making it a useful diagnostic peak for thiols.

-

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring occur at frequencies just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: The characteristic stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to one or more bands in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: The strong absorption due to the C-Cl stretching vibration is expected in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: As this compound is a solid at room temperature, a small amount of the finely ground powder can be placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the ATR crystal. Collect the spectrum, typically by co-adding 16 or 32 scans, with a resolution of 4 cm⁻¹.

-

Background Subtraction: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Visualizing Spectroscopic Correlations

The following diagrams illustrate the structure of this compound and the key correlations for its NMR and IR spectra.

Caption: Molecular structure of this compound.

Caption: Key Spectroscopic Correlations for this compound.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra offer detailed insights into the carbon-hydrogen framework, while the IR spectrum confirms the presence of key functional groups. By understanding the principles behind these spectroscopic techniques and adhering to the outlined experimental protocols, researchers and drug development professionals can confidently utilize this data for their specific applications. The self-validating nature of combining these analytical techniques ensures a high degree of confidence in the structural assignment and purity assessment of this compound.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 90671, this compound. [Link]

Sources

synthesis and purification of 2,6-Dichlorothiophenol

An In-Depth Technical Guide to the Synthesis and Purification of 2,6-Dichlorothiophenol

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and purification of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The methodologies detailed herein are grounded in established chemical principles, offering researchers a robust framework for obtaining this compound with high purity.

Compound Overview and Safety Imperatives

1.1. Overview this compound (CAS No: 24966-39-0) is an organosulfur compound with the molecular formula C₆H₄Cl₂S.[2] It typically appears as yellow crystals or chunks and is utilized for its reactive thiol group, which allows for its incorporation into more complex molecular structures.[1][2][3]

| Property | Value | Source |

| CAS Number | 24966-39-0 | [2] |

| Molecular Weight | 179.07 g/mol | [2] |

| Appearance | Yellow crystals or chunks | [2] |

| Melting Point | 45-50°C | [2] |

| Boiling Point | 119-120°C | [2] |

| Purity (Typical) | >98% | [2] |

1.2. Critical Safety Precautions Thiophenols are notoriously hazardous, and this compound is no exception. Strict adherence to safety protocols is mandatory.

-

Toxicity and Handling: Thiophenols are highly toxic if inhaled, ingested, or absorbed through the skin.[4][5][6][7] All manipulations must be performed within a certified chemical fume hood.[6]

-

Personal Protective Equipment (PPE): A complete PPE ensemble is required, including a lab coat, chemical-resistant gloves (consult manufacturer compatibility charts), and chemical splash goggles.[5][7]

-

Air Sensitivity and Odor: Thiols are susceptible to air oxidation, which can lead to the formation of disulfides.[8] Furthermore, they possess a powerful and unpleasant stench.[5] It is advisable to handle them under an inert atmosphere (e.g., nitrogen or argon) where possible, especially during purification and storage.

-

Waste Disposal: All waste materials, including contaminated solvents and glassware, must be treated as hazardous and disposed of according to institutional and local regulations. A quench solution (e.g., bleach) can be used to neutralize the thiol's odor and reactivity before disposal.

Synthetic Methodologies: A Mechanistic Approach

The synthesis of aryl thiols can be approached from several precursors. For this compound, two primary, reliable routes are considered: the diazotization of 2,6-dichloroaniline and the reduction of 2,6-dichlorobenzenesulfonyl chloride.

2.1. Primary Route: Diazotization of 2,6-Dichloroaniline via a Xanthate Intermediate This classic and highly effective method involves three distinct chemical transformations. It is favored for its reliability and use of readily available starting materials.

-

Diazotization: 2,6-dichloroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0-5°C) to form a diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

-

Xanthate Formation: The diazonium salt is then reacted with a sulfur-based nucleophile, typically potassium ethyl xanthate.[9][10] The xanthate displaces the dinitrogen group in a substitution reaction, forming a stable aryl xanthate intermediate. This approach avoids the use of highly odorous and toxic reagents like H₂S.[11]

-

Hydrolysis: The final thiophenol is liberated by the alkaline hydrolysis of the xanthate intermediate, typically using a strong base like sodium hydroxide or potassium hydroxide.

2.2. Alternative Route: Reduction of 2,6-Dichlorobenzenesulfonyl Chloride This method provides a more direct path to the thiophenol. The corresponding sulfonyl chloride, which can be synthesized from this compound[12][13] or other precursors, is reduced to the thiol. A common and effective reducing agent for this transformation is zinc dust in the presence of a strong acid, such as sulfuric or hydrochloric acid.[10] This method is powerful but requires careful control of the highly exothermic reduction reaction.

Detailed Experimental Protocol: Synthesis via Diazotization

This section provides a step-by-step methodology for the synthesis of this compound from 2,6-dichloroaniline.

dot```dot graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Caption: General workflow for the purification of this compound.

4.1. Step-by-Step Procedure

Step 1: Work-up and Extraction

-

Transfer the acidified mixture containing the crude product to a separatory funnel.

-

Extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash them with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or low-melting solid.

Step 2: Purification by Vacuum Distillation

-

Set up a distillation apparatus for vacuum distillation.

-

Distill the crude product under vacuum. The main fraction should be collected at approximately 119-120°C, though the exact temperature will depend on the vacuum pressure. [2]This step is highly effective at removing non-volatile impurities. [14] Step 3: Final Purification by Recrystallization

-

Dissolve the distilled product in a minimum amount of a hot solvent. A non-polar solvent like hexane or petroleum ether is a good starting point. [15][16]2. Add the hot solvent portion-wise until the solid is fully dissolved. [17]3. Allow the solution to cool slowly to room temperature. Crystal formation should occur.

-

Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield. [18]5. Collect the pure crystals by vacuum filtration, washing them with a small amount of cold solvent. [18]6. Dry the crystals under vacuum to remove any residual solvent. The final product should be pale yellow crystals with a melting point of 45-50°C. [2]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure. The ¹H NMR spectrum is expected to show characteristic aromatic proton signals, and the thiol proton (-SH) will appear as a singlet.

-

Melting Point Analysis: A sharp melting point within the expected range (45-50°C) is a strong indicator of high purity. [2]* Gas Chromatography-Mass Spectrometry (GC-MS): This technique can confirm the molecular weight and assess the purity of the final product.

By following this guide, researchers can confidently synthesize and purify this compound, enabling its use in further synthetic applications.

References

-

Thiophenol-108-98-5.docx - UGA research. (n.d.). Retrieved January 5, 2026, from [Link]

-

Thiophenol - SAFETY DATA SHEET. (2024-04-22). Retrieved January 5, 2026, from [Link]

-

Material Safety Data Sheet - Thiophenol - Cole-Parmer. (n.d.). Retrieved January 5, 2026, from [Link]

-

Thiophenol 0.9% TA - Material Safety Data Sheet (MSDS). (2025-11-19). Retrieved January 5, 2026, from [Link]

-

Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. (2024). Molecules, 29(11), 2485. Retrieved January 5, 2026, from [Link]

- US2339576A - Separation of phenols from thiophenols. (n.d.). Google Patents.

- WO2002030883A1 - Process for the preparation of thiophenols. (n.d.). Google Patents.

-

Thiophenol synthesis by C-S coupling or substitution - Organic Chemistry Portal. (n.d.). Retrieved January 5, 2026, from [Link]

- US3734969A - Manufacture of thiophenol. (n.d.). Google Patents.

-

Synthesis of Phenols, Anilines, and Thiophenols with CuI Nanoparticles. (2011). Synfacts, 2011(07), 0795. Retrieved January 5, 2026, from [Link]

- US5239104A - Method to prepare alklyl xanthates of phenols. (n.d.). Google Patents.

-

Aniline synthesis by amination (arylation) - Organic Chemistry Portal. (n.d.). Retrieved January 5, 2026, from [Link]

-

Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers. (2014). The Journal of Organic Chemistry, 79(5), 2263–2264. Retrieved January 5, 2026, from [Link]

-

2 6-Dichloro Thiophenol - High Quality Product at Affordable Prices. (n.d.). Retrieved January 5, 2026, from [Link]

-

Hi, does anyone have an idea on how to purify a molecule with free thiol function without risking its oxidation? (2016). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. (2024). Molecules, 29(11), 2485. Retrieved January 5, 2026, from [Link]

-

What's the mechanism for turning Aniline into Thiophenol? (2015). Reddit. Retrieved January 5, 2026, from [Link]

-

A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. (2009). Organic Letters, 11(22), 5250–5253. Retrieved January 5, 2026, from [Link]

-

thiophenol - Organic Syntheses Procedure. (n.d.). Retrieved January 5, 2026, from [Link]

- US3490998A - Purification of thiophenols by azeotropic distillation with a paraffin entrainer. (n.d.). Google Patents.

-

Solvent-Free Synthesis of Thiophenol Using Uncatalyzed Transfer Hydrogenation. (2010). ChemInform, 36(36). Retrieved January 5, 2026, from [Link]

-

Purification of thiols - Chemistry Stack Exchange. (2025). Retrieved January 5, 2026, from [Link]

-

Xanthates as Thiol Surrogates for Nucleophilic Substitution with Aryl Halides. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

- CN102557886A - Method for purifying 2,6-dichlorophenol. (n.d.). Google Patents.

-

Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 5, 2026, from [Link]

-

How would you purify air-sensitive materials (thiols) using column chromatography? (2013). Reddit. Retrieved January 5, 2026, from [Link]

-

Recrystallization and Crystallization. (n.d.). Retrieved January 5, 2026, from [Link]

-

2,6-dichlorophenol - Organic Syntheses Procedure. (n.d.). Retrieved January 5, 2026, from [Link]

-

Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 5, 2026, from [Link]

-

Recrystallization - YouTube. (2013). Retrieved January 5, 2026, from [Link]

-

Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (2020). Retrieved January 5, 2026, from [Link]

-

II. Xanthates - Chemistry LibreTexts. (2022). Retrieved January 5, 2026, from [Link]

-

Synthesis of 2,5-dichlorothiophenol - PrepChem.com. (n.d.). Retrieved January 5, 2026, from [Link]

- CN103524358A - Synthetic method of 2, 6-dichloroaniline - Google Patents. (n.d.).

- CN105272829A - Synthetic method for 2,6-dichlorophenol - Google Patents. (n.d.).

-

Process for the preparation of 2-chloro and 2,6-dichloroanilines - European Patent Office - EP 0500156 A1. (n.d.). Retrieved January 5, 2026, from [Link]

-

sulfonylchloride to thiol - Sciencemadness Discussion Board. (2008). Retrieved January 5, 2026, from [Link]

Sources

- 1. 2 6-Dichloro Thiophenol - High Quality Product at Affordable Prices [maksons.co.in]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CAS 24966-39-0: this compound | CymitQuimica [cymitquimica.com]

- 4. research.uga.edu [research.uga.edu]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2002030883A1 - Process for the preparation of thiophenols - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. reddit.com [reddit.com]

- 12. 2,6-DICHLOROBENZENESULFONYL CHLORIDE | 6579-54-0 [chemicalbook.com]

- 13. 2,6-DICHLOROBENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 14. US3734969A - Manufacture of thiophenol - Google Patents [patents.google.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Reagents & Solvents [chem.rochester.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

An In-Depth Technical Guide to the Safe Handling of 2,6-Dichlorothiophenol

This guide provides a comprehensive overview of the essential safety and handling precautions for 2,6-Dichlorothiophenol (CAS No. 24966-39-0), a key organic intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Given its hazardous properties, including its potent stench and irritant nature, adherence to stringent safety protocols is paramount for all researchers, scientists, and drug development professionals. This document moves beyond standard safety data sheets to provide causal explanations and field-proven insights, ensuring a self-validating system of laboratory safety.

Core Hazard Profile and Physicochemical Characteristics

Understanding the intrinsic properties of this compound is the foundation of its safe handling. The compound is a yellow or off-white solid, often appearing as a powder, lumps, or crystalline cast.[1][3][4] Its most notable characteristic is a powerful, unpleasant stench, which serves as an immediate, albeit hazardous, indicator of its presence.[3]

The primary hazards associated with this chemical are its effects as an irritant and its potential harm upon exposure.[4][5] According to the Globally Harmonized System (GHS) classifications aggregated by the European Chemicals Agency (ECHA), it is consistently identified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[5] Some notifications also classify it as harmful if swallowed, in contact with skin, or inhaled.[5] The causality is clear: the reactive thiol group and chlorinated aromatic ring can interact with biological tissues, leading to irritation and potential toxicity.

Table 1: Key Physicochemical and Safety Data for this compound

| Property | Value | Source(s) |

| CAS Number | 24966-39-0 | [1][3] |

| Molecular Formula | C₆H₄Cl₂S | [3][5] |

| Molecular Weight | 179.07 g/mol | [1][5] |

| Appearance | Yellow to off-white solid | [1][3] |

| Odor | Stench | [3] |

| Melting Point | 45 - 50 °C (113 - 122 °F) | [3][4] |

| Boiling Point | 119 - 120 °C @ 10 mmHg | [3] |

| Flash Point | 112 °C (233.6 °F) | [3] |

| GHS Hazard | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5] |

| Incompatibilities | Bases, strong acids, strong reducing agents, strong oxidizing agents | [3] |

Exposure Controls: Engineering and Personal Protective Equipment (PPE)

Minimizing exposure is achieved through a multi-layered approach, beginning with engineering controls and supplemented by robust personal protective equipment. The objective is to create a physical barrier between the researcher and the chemical, preventing inhalation, ingestion, or dermal contact.[1]

Mandatory Engineering Controls

All handling of this compound must be conducted within a properly functioning chemical fume hood.[6] This is non-negotiable. The fume hood provides critical exhaust ventilation to prevent the accumulation of dust and vapors in the breathing zone of the operator, directly mitigating the inhalation hazard.[6]

Personal Protective Equipment (PPE)

The selection of PPE must be deliberate and based on a thorough risk assessment.

-

Eye and Face Protection: Chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[3][6] In situations with a higher risk of splashing, such as during reaction quenching or transfers, a face shield should be worn in addition to goggles.

-

Skin Protection: A full-length laboratory coat is required. Gloves must be worn for all handling procedures. Nitrile gloves are a suitable choice, but they must be inspected for integrity before each use.[6] The proper glove removal technique (without touching the outer surface) is critical to avoid cross-contamination.[6] Contaminated gloves must be disposed of as hazardous waste immediately after use.

-

Respiratory Protection: Under normal operating conditions within a certified fume hood, respiratory protection is not typically required.[3] However, if dust formation is unavoidable or in the event of a ventilation failure, a NIOSH/MSHA-approved respirator with a particle filter should be used.[7]

Step-by-Step Laboratory Handling Protocol